2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid

Description

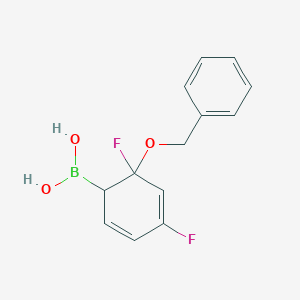

2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid is a substituted phenylboronic acid derivative characterized by a phenyl ring bearing two fluorine atoms at positions 2 and 4, a benzyloxy (phenylmethoxy) group at position 2, and a boronic acid (-B(OH)₂) group at position 1. The fluorine atoms act as electron-withdrawing groups, while the benzyloxy group introduces steric bulk and moderate electron-donating effects, creating a balance that differentiates it from simpler phenylboronic acids .

Properties

Molecular Formula |

C13H13BF2O3 |

|---|---|

Molecular Weight |

266.05 g/mol |

IUPAC Name |

(4,6-difluoro-6-phenylmethoxycyclohexa-2,4-dien-1-yl)boronic acid |

InChI |

InChI=1S/C13H13BF2O3/c15-11-6-7-12(14(17)18)13(16,8-11)19-9-10-4-2-1-3-5-10/h1-8,12,17-18H,9H2 |

InChI Key |

KIZBCBOKSGLYSL-UHFFFAOYSA-N |

Canonical SMILES |

B(C1C=CC(=CC1(OCC2=CC=CC=C2)F)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent Method

A classical approach to prepare alkyl- or arylboronic acids involves the reaction of arylmagnesium halides with trialkyl borates, followed by acidic workup to yield the boronic acid.

Procedure : The starting material is a 2,4-difluoro-2-(phenylmethoxy)aryl bromide or chloride. This halide is treated with magnesium turnings in anhydrous ether or tetrahydrofuran (THF) to form the corresponding Grignard reagent. The Grignard reagent is then reacted with trimethyl borate or triethyl borate at low temperature. After completion, the mixture is hydrolyzed with dilute acid to afford the boronic acid.

Optimization : According to a study on alkyl-phenylboronic acid synthesis, parameters such as temperature, reaction time, and molar ratios critically influence yield and purity. Orthogonal experiments indicated that lower temperatures and controlled stoichiometry improve selectivity and yield of fluorinated boronic acids.

Yield and Purity : Typical yields range from 60% to 85%, with product identification confirmed by mass spectrometry, proton NMR, IR spectroscopy, and HPLC.

Lithium-Halogen Exchange Followed by Borylation

Another method involves lithiation of the aryl halide followed by reaction with electrophilic boron reagents:

Procedure : The 2,4-difluoro-2-(phenylmethoxy)aryl bromide is treated with n-butyllithium or sec-butyllithium at low temperatures (e.g., −78 °C) to generate the aryllithium intermediate. This intermediate is then quenched with trialkyl borates or boron electrophiles such as boron tribromide or pinacol borane derivatives.

Advantages : This method offers better regioselectivity and can be performed under milder conditions, reducing side reactions.

Limitations : Requires strict anhydrous and low-temperature conditions; sensitive to moisture and air.

Transition Metal-Catalyzed Borylation of Aryl Halides

Recent advances have enabled direct borylation of aryl halides using palladium or nickel catalysts with bis(pinacolato)diboron (B2pin2):

Procedure : The 2,4-difluoro-2-(phenylmethoxy)aryl bromide is subjected to Pd(0) catalysis in the presence of B2pin2 and a base (e.g., potassium acetate) in solvents like dioxane or DMF at elevated temperatures (80–100 °C).

Example : Similar borylation reactions have been reported for related fluorinated aryl compounds, achieving high yields and functional group tolerance.

Post-treatment : The resulting boronate ester can be hydrolyzed under acidic conditions to yield the free boronic acid.

One-Pot Synthesis Approaches

One-pot methods integrate multiple steps such as halogen-metal exchange and borylation without intermediate purification:

Methodology : For example, the Grignard reagent is generated in situ, followed by direct addition of boron reagents to afford boronic acids in a streamlined process.

Benefits : Saves time, reduces solvent use, and can improve overall yield.

Reported Success : Studies have shown the feasibility of one-pot synthesis for various substituted phenylboronic acids, though para-substituted derivatives may be less amenable.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Grignard Reagent | Aryl halide, Mg, trialkyl borate, ether/THF, acid workup | 60–85 | Well-established, scalable | Sensitive to moisture, harsh |

| Lithium-Halogen Exchange | Aryl halide, n-BuLi, trialkyl borate, −78 °C | 65–80 | High regioselectivity | Requires low temp, inert atmosphere |

| Pd-Catalyzed Borylation | Aryl halide, Pd catalyst, B2pin2, base, dioxane, 80–100 °C | 70–90 | Mild conditions, functional group tolerance | Catalyst cost, requires optimization |

| One-Pot Synthesis | Grignard or lithiation + boronation in one vessel | 60–75 | Time-saving, reduced purification | Limited substrate scope |

Characterization and Purity Assessment

The synthesized 2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid is typically characterized by:

- Mass Spectrometry (MS) : Confirms molecular weight.

- Proton Nuclear Magnetic Resonance (^1H NMR) : Confirms aromatic and methoxy protons.

- Fluorine NMR (^19F NMR) : Confirms fluorine substitution pattern.

- Infrared Spectroscopy (IR) : Identifies boronic acid OH groups.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity and reaction completion.

Summary of Research Findings

The Grignard reagent method remains a reliable and widely used approach for preparing fluorinated phenylboronic acids, including this compound, especially when reaction parameters are optimized.

Transition metal-catalyzed borylation offers a modern alternative with better functional group compatibility and milder conditions, suitable for complex molecules.

One-pot methods provide operational simplicity but may require substrate-specific optimization.

Comprehensive characterization ensures the quality and applicability of the synthesized compound in further synthetic applications.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation and reduction reactions yield various oxidized or reduced derivatives .

Scientific Research Applications

2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid is a boronic acid derivative with two fluorine atoms at the 2 and 4 positions of the phenyl ring and a phenylmethoxy substituent. It has a molecular formula of C13H12BF2O3 and a molecular weight of 265.04 g/mol. This compound has potential applications in medicinal chemistry and other fields.

Potential Applications

- Medicinal Chemistry Research suggests that this compound exhibits significant biological activity and may be useful in developing pharmaceuticals that target specific enzymes or receptors. Its ability to interact with biological systems makes it a candidate for drug discovery processes, with preliminary data suggesting it may exhibit selective binding properties that could be leveraged in drug design.

- Synthesis of α-fluorinated arylmethanes this compound can be used in the synthesis of α-fluorinated arylmethanes via Pd-catalyzed desulfonylative cross-coupling of α-fluorinated benzyltriflones with arylboronic acids . The CF2 unit can function as a bioisostere of carbonyl and ether functional groups to improve biological activity .

- Metal-catalyzed domino addition–cyclization reactions Arylboron reagents are used in metal-catalyzed domino addition–cyclization reactions, which is a well-established strategy for the preparation of compounds .

Interactions with Biological Targets

Interaction studies are crucial for understanding how this compound interacts at a molecular level, which can inform its potential therapeutic uses. Preliminary data suggest that the compound may exhibit selective binding properties that could be leveraged in drug design.

Similar Compounds

Several compounds share structural similarities with this compound:

- 2-Fluoro-4-methoxyphenylboronic acid

- (4-Fluoro-3-methoxyphenyl)boronic acid

- 2,6-Difluoro-3-methoxyphenylboronic acid

- (4-(Benzyloxy)-2,3-difluorophenyl)boronic acid

Mechanism of Action

The mechanism of action of 2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, followed by transmetalation and reductive elimination steps. The compound acts as a nucleophile, transferring its aryl group to the palladium catalyst, which then couples with an electrophilic partner to form the desired product .

Comparison with Similar Compounds

Substituent Effects on Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is highly sensitive to substituent electronic and steric effects. For example:

- 2-Methoxyphenylboronic acid : Reduced reactivity compared to unsubstituted phenylboronic acid due to steric hindrance from the ortho-methoxy group .

- 4-Fluoro-2-methoxyphenylboronic acid : Moderate reactivity, as the para-fluorine enhances electrophilicity of the boron center, countering steric effects of the ortho-methoxy group .

- 2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid: Predicted to exhibit moderate reactivity.

Solubility and Boroxine Formation

Phenylboronic acids undergo dehydration to form cyclic anhydrides (boroxines) in aqueous or heated conditions. Substituents influence this equilibrium:

- Phenylboronic acid : Forms boroxines readily, reducing solubility in water .

- 4-Methoxyphenylboronic acid : The electron-donating methoxy group stabilizes the boronic acid form, increasing solubility compared to unsubstituted analogs .

- This compound : Fluorine atoms likely reduce solubility due to hydrophobic effects, while the benzyloxy group may further destabilize the hydrated form. Boroxine formation is expected at elevated temperatures (>90°C) .

Thermal Stability

Glass transition temperatures (Tg) of phenylboronic acid derivatives correlate with molecular bulk:

- Phenoxazine-pyrimidine TADF materials: Tg ranges from 109–137°C, attributed to rigid, bulky substituents .

- This compound : The benzyloxy group likely increases Tg compared to smaller analogs (e.g., 2-methoxyphenylboronic acid), though exact values require experimental validation .

Data Table: Key Properties of Selected Phenylboronic Acids

Biological Activity

2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid is a boronic acid derivative notable for its potential biological activities. Its unique structure, characterized by the presence of two fluorine atoms and a phenylmethoxy group, suggests significant interactions with various biological targets, making it a compound of interest in medicinal chemistry and drug discovery.

- Molecular Formula : C13H12BF2O3

- Molecular Weight : 265.04 g/mol

The compound's structural features facilitate its role in enzyme inhibition and receptor modulation, which are critical for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols in biomolecules. This interaction is particularly relevant in the context of enzyme inhibition, where boronic acids can act as electrophiles that bind to active site residues.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : It has been shown to selectively inhibit certain enzymes, which could be leveraged for therapeutic purposes.

- Targeting Receptors : The compound may interact with specific receptors involved in disease pathways, suggesting potential applications in targeted therapies.

Case Studies and Research Findings

- Inhibition Studies : Preliminary studies have demonstrated that this compound can inhibit enzymes such as serine proteases and metalloproteinases, which are implicated in cancer progression and inflammation. The binding affinity of the compound to these enzymes was assessed using various biochemical assays, yielding promising results.

- Cell Line Studies : In vitro studies using cancer cell lines have shown that this compound can reduce cell viability, indicating its potential as an anti-cancer agent. The mechanism involves apoptosis induction and cell cycle arrest.

- Comparative Analysis : A comparative study with structurally similar compounds revealed that this compound exhibits enhanced selectivity and potency against certain biological targets compared to other boronic acids.

Data Table: Comparison of Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Fluoro-4-methoxyphenylboronic acid | 162101-31-7 | 0.89 |

| (4-Fluoro-3-methoxyphenyl)boronic acid | 854778-31-7 | 0.88 |

| 2,6-Difluoro-3-methoxyphenylboronic acid | 870779-02-5 | 0.87 |

| (4-(Benzyloxy)-2,3-difluorophenyl)boronic acid | 156635-87-9 | 0.87 |

This table highlights the structural similarities among various boronic acids while emphasizing the unique characteristics of this compound that may enhance its biological activity.

Q & A

Q. What role does the fluorine substitution play in enhancing Suzuki-Miyaura coupling efficiency?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases boronic acid electrophilicity, accelerating transmetallation. Compare turnover frequencies (TOF) with non-fluorinated analogs. Steric maps from X-ray data show fluorine’s minimal impact on Pd coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.